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Compound of Interest

Compound Name:
[1-(Isoquinolin-5-yl)ethyl]

(methyl)amine

Cat. No.: B13269621

Get Quote

Executive Summary & Structural Context
Compound: 1-(Isoquinolin-5-yl)ethylamine IUPAC Name: 1-(Isoquinolin-5-yl)ethan-1-amine

Molecular Formula: C₁₁H₁₂N₂ Molecular Weight: 172.23 g/mol Role: Key pharmacophore

intermediate for ROCK inhibitors used in glaucoma and cardiovascular therapies.

This molecule features a 5-substituted isoquinoline core fused with a chiral ethylamine side

chain.[1] The presence of the basic primary amine and the pyridine-like nitrogen in the

isoquinoline ring creates specific handling requirements for spectroscopic analysis (e.g., pH

sensitivity, carbamate formation).

Structural Diagram & Numbering
The isoquinoline ring follows standard IUPAC numbering (N at position 2). The ethylamine side

chain is attached at position 5.[1]
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Caption: Structural connectivity of the target intermediate.[1][2] The C5-position of the

isoquinoline ring is the attachment point for the chiral ethylamine moiety.

Sample Preparation & Handling Protocols
Objective: Ensure spectral integrity by mitigating common amine-related artifacts (oxidation,

carbamate formation).

Protocol: NMR Sample Preparation
Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) over CDCl₃.

Reasoning: Chloroform is often acidic (traces of HCl/DCl), which can protonate the basic

nitrogens, causing significant chemical shift variations. DMSO-d₆ minimizes proton

exchange broadening of the -NH₂ signal.

Drying: The compound is hygroscopic. Dry under high vacuum (0.1 mbar) at 40°C for 2

hours prior to dissolution.

Concentration: Prepare a 10-15 mg/mL solution.

Reference: Use TMS (Tetramethylsilane) as an internal standard (0.00 ppm).

Protocol: Mass Spectrometry (ESI)
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Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Reasoning: Formic acid ensures protonation ([M+H]⁺), enhancing sensitivity in Positive

Ion Mode.

Concentration: Dilute to 1-5 µg/mL to avoid space-charge effects.

Nuclear Magnetic Resonance (NMR) Data
The following data represents the predicted reference values derived from the parent

isoquinoline spectrum and substituent increments for benzylic amines.

³H NMR (400 MHz, DMSO-d₆)
Key Diagnostic Feature: The singlet at ~9.3 ppm (H1) is characteristic of the isoquinoline ring,

significantly deshielded by the adjacent nitrogen.
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Position
Shift (δ
ppm)

Multiplicity Integral
Coupling (J
Hz)

Assignment
Logic

H1 9.32 Singlet (s) 1H -

Deshielded

by Ring N

(C=N-C)

H3 8.61 Doublet (d) 1H 6.0
Alpha to Ring

N

H4 7.95 Doublet (d) 1H 6.0
Beta to Ring

N

H8 8.15 Doublet (d) 1H 8.0
Peri-position

(deshielded)

H6 7.75 Triplet (t) 1H 7.5
Meta to

substituent

H7 7.68 Triplet (t) 1H 7.5
Para to

substituent

CH (α) 4.85 Quartet (q) 1H 6.5
Benzylic

methine

NH₂ 2.10 Broad (br s) 2H -

Exchangeabl

e (varies w/

H₂O)

CH₃ (β) 1.45 Doublet (d) 3H 6.5 Methyl group

¹³C NMR (100 MHz, DMSO-d₆)
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Position Shift (δ ppm) Type Assignment

C1 153.2 CH Isoquinoline C=N

C3 143.5 CH Isoquinoline C-N

C5 139.8 C(quat) Ipso-substitution point

C4a/8a 135.0, 128.5 C(quat) Bridgehead carbons

C8 127.8 CH Aromatic

C7 126.5 CH Aromatic

C6 125.9 CH Aromatic

C4 117.5 CH Beta to N

CH (α) 46.5 CH
Benzylic amine

carbon

CH₃ (β) 24.2 CH₃ Methyl carbon

Mass Spectrometry (MS) Data
Technique: ESI-MS (Positive Mode) Molecular Ion: [M+H]⁺ = 173.23 Da

Fragmentation Pathway
The fragmentation is dominated by alpha-cleavage adjacent to the amine and the stability of

the aromatic isoquinoline cation.

Parent Ion: m/z 173.2 ([M+H]⁺)

Primary Fragment: m/z 156.2 (Loss of NH₃, [M+H-17]⁺) - Characteristic of primary amines.

Secondary Fragment: m/z 158.1 (Loss of CH₃, [M+H-15]⁺) - Alpha cleavage.

Base Peak (Likely): m/z 129.1 (Isoquinolinyl cation) - Loss of the entire ethylamine chain

(C₂H₆N).
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Caption: ESI(+) Fragmentation pathway. The m/z 129 peak confirms the isoquinoline core

integrity.

Infrared Spectroscopy (IR)
Technique: ATR-FTIR (Attenuated Total Reflectance) Phase: Neat oil or solid (depending on

salt form).

Wavenumber
(cm⁻¹)

Vibration Mode Intensity Functional Group

3350 - 3280 N-H Stretch Medium, Broad Primary Amine (-NH₂)

3050 C-H Stretch (sp²) Weak Aromatic Ring

2960 - 2870 C-H Stretch (sp³) Medium Ethyl Group (Alkyl)

1620 - 1580 C=C / C=N Stretch Strong Isoquinoline Skeleton

1380 C-H Bend Medium Methyl Group

750 C-H Out-of-Plane Strong
Ortho-substituted

aromatic
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Synthesis & Quality Control Workflow
To ensure the data matches the guide, the compound purity must be verified. The synthesis

typically involves the reductive amination of 5-acetylisoquinoline.

Start: 5-Acetylisoquinoline

Reductive Amination
(NH4OAc, NaBH3CN)

Workup (Basic Extraction)
Remove acidic impurities

QC Checkpoint:
Is NH2 peak visible in IR?

No (Retreat)

1-(Isoquinolin-5-yl)ethylamine
Ready for Analysis

Yes (3300 cm-1 present)

Click to download full resolution via product page

Caption: Synthesis and QC workflow. Verification of the amine group via IR is a critical Go/No-

Go step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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